

A Comparative Analysis of Alkyl Methanesulfonates: Physicochemical Properties, Genotoxicity, and Experimental Protocols

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Compound of Interest

Compound Name: *Heneicosyl methane sulfonate*

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This guide provides a comprehensive comparative study of alkyl methanesulfonates with varying alkyl chain lengths. It is designed to be an objective resource, offering a detailed examination of their physicochemical properties, genotoxic potential, and the experimental methodologies used for their synthesis and evaluation. All quantitative data is summarized in clear, tabular formats for straightforward comparison, and key experimental protocols are provided in detail. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Physicochemical Properties of Alkyl Methanesulfonates

The physical and chemical characteristics of alkyl methanesulfonates are significantly influenced by the length of their alkyl chain. As the chain length increases, properties such as boiling point and molecular weight predictably rise. Conversely, water solubility tends to decrease with the addition of each methylene group, reflecting the increasing hydrophobicity of the molecule.

Below is a compilation of key physicochemical properties for a homologous series of n-alkyl methanesulfonates, from methyl (C1) to decyl (C10). Please note that some data for longer-chain compounds are predicted or sourced from limited datasets.

Alkyl Chain	Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index
Methyl (C1)	Methyl Methanesulfonate	66-27-3	C ₂ H ₆ O ₃ S	110.13	202-203	20	1.3	1.414
Ethyl (C2)	Ethyl Methanesulfonate	62-50-0	C ₃ H ₈ O ₃ S	124.16	85-86 (at 10 mmHg)	< 25	1.206	1.418
n-Propyl (C3)	n-Propyl Methanesulfonate	1912-31-8	C ₄ H ₁₀ O ₃ S	138.19	-	-	-	-
n-Butyl (C4)	n-Butyl Methanesulfonate	1912-32-9	C ₅ H ₁₂ O ₃ S	152.21	-	-	-	-
n-Pentyl (C5)	n-Pentyl Methanesulfonate	6968-20-3	C ₆ H ₁₄ O ₃ S	166.24	-	-	-	-
n-Hexyl (C6)	n-Hexyl Methanesulfonate	16156-50-6	C ₇ H ₁₆ O ₃ S	180.27	90 (at 2 mmHg)	-	1.06	1.432-1.436

n- n- Heptyl (C7)	Heptyl Methan esulfon ate	16156- 51-7	C ₈ H ₁₈ O S	194.29	-	-	-	-
n-Octyl (C8)	n-Octyl Methan esulfon ate	16156- 52-8	C ₉ H ₂₀ O S	208.32	-	-	-	-
n-Nonyl (C9)	n-Nonyl Methan esulfon ate	74087- 34-6	C ₁₀ H ₂₂ O ₃ S	222.35	-	-	-	-
n-Decyl (C10)	n-Decyl Methan esulfon ate	41233- 29-8	C ₁₁ H ₂₄ O ₃ S	236.37	-	-	-	-

Genotoxicity Profile of Alkyl Methanesulfonates

Short-chain alkyl methanesulfonates, particularly methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS), are well-documented genotoxic agents and potential carcinogens[1]. Their toxicity stems from their ability to act as alkylating agents, transferring their alkyl group to nucleophilic sites on the DNA molecule. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal damage.

The reactivity and, consequently, the genotoxicity of alkyl methanesulfonates are influenced by their alkylation mechanism, which can proceed via either an S_N1 or S_N2 pathway. Generally, compounds with higher S_N1 reactivity exhibit greater mutagenicity[2][3].

The following table summarizes available quantitative genotoxicity data for some short-chain alkyl methanesulfonates. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in cell lines and experimental conditions.

Compound	Assay	Cell		Result	Reference
		Line/Organism	Endpoint		
Methyl Methanesulfonate (MMS)	Ames Test	Salmonella typhimurium TA1535	Gene Mutation	Positive, dose-dependent increase in revertants	[4]
Ethyl Methanesulfonate (EMS)	Ames Test	Salmonella typhimurium TA1535	Gene Mutation	Positive, dose-dependent increase in revertants	[4]
Methyl Methanesulfonate (MMS)	In vitro Micronucleus Test	Human Lymphoblastoid TK6 cells	Chromosomal Damage	Positive	
Ethyl Methanesulfonate (EMS)	In vitro Micronucleus Test	Human Lymphoblastoid TK6 cells	Chromosomal Damage	Positive	
Methyl Methanesulfonate (MMS)	Cytotoxicity Assay	MDA-MB-231 and U2OS cancer cells	Cell Viability (IC50)	40 µg/mL (72h)	[5]

Experimental Protocols

Synthesis of n-Butyl Methanesulfonate (Representative Protocol)

This protocol describes a common method for the synthesis of alkyl methanesulfonates via the reaction of an alcohol with methanesulfonyl chloride in the presence of a base.

Materials:

- n-Butanol

- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Petroleum ether

Procedure:

- To a stirred solution of n-butanol (e.g., 4.05 g, 49.3 mmol) in dried dichloromethane (20 mL) at 0 °C, slowly add methanesulfonyl chloride (e.g., 4.58 mL, 59.2 mmol).
- To this mixture, add triethylamine (e.g., 8.26 mL, 59.2 mmol) dropwise, maintaining the temperature at 0 °C.
- Continue stirring the reaction mixture at 0 °C for 1 hour.
- Monitor the reaction for completion using an appropriate method (e.g., TLC).
- Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude n-butyl methanesulfonate.

- For purification, dissolve the crude product in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield pure n-butyl methanesulfonate.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. The following is a generalized protocol based on OECD Test Guideline 487[6][7][8][9][10].

Materials:

- Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)
- Cell culture medium and supplements
- Test compound (alkyl methanesulfonate)
- Vehicle control (e.g., DMSO, saline)
- Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
- S9 metabolic activation system (optional)
- Cytochalasin B (for cytokinesis-block method)
- Hypotonic solution (e.g., KCl)
- Fixative (e.g., methanol:acetic acid)
- Staining solution (e.g., Giemsa, acridine orange)
- Microscope slides

- Microscope with appropriate magnification

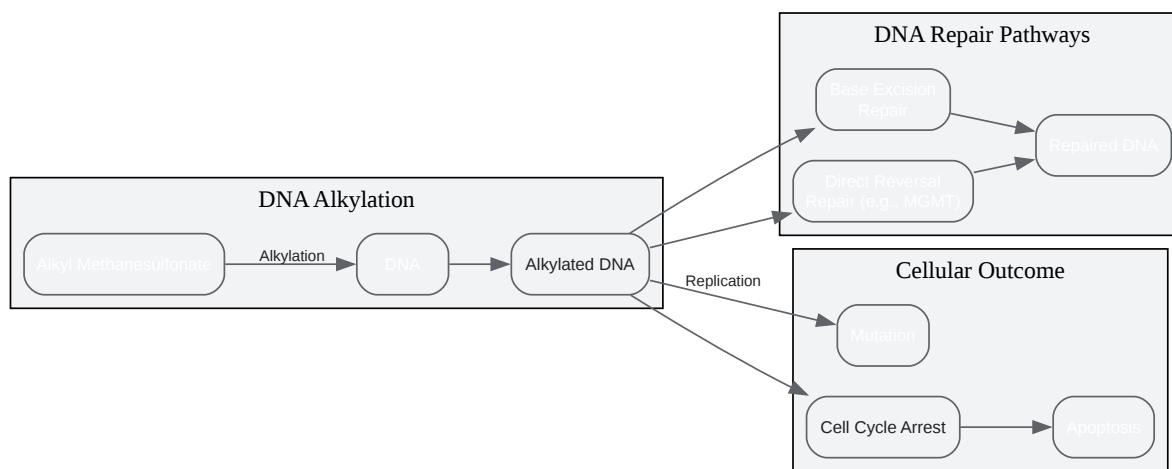
Procedure:

- Cell Culture: Maintain the chosen cell line in appropriate culture conditions to ensure logarithmic growth.
- Toxicity Range-Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the alkyl methanesulfonate for the main experiment.
- Treatment: Seed the cells at a suitable density and expose them to a range of concentrations of the test compound, along with negative and positive controls. The treatment can be short-term (e.g., 3-6 hours) with and without S9 activation, or long-term (e.g., 1.5-2 normal cell cycle lengths) without S9.
- Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- Harvesting: At the end of the treatment and recovery period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
- Staining: Stain the slides with a suitable DNA-specific stain.
- Scoring: Under a microscope, score a predetermined number of binucleated cells (typically 1000-2000 per concentration) for the presence of micronuclei.
- Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Visualizing Mechanisms and Workflows

DNA Alkylation and Repair Pathway

Alkyl methanesulfonates exert their genotoxic effects by alkylating DNA bases. The primary targets are the N7 position of guanine and the N3 position of adenine. These alkylation events can lead to DNA damage, which, if not repaired, can result in mutations. Cells possess several DNA repair pathways to counteract this damage, including Base Excision Repair (BER) and Direct Reversal Repair.

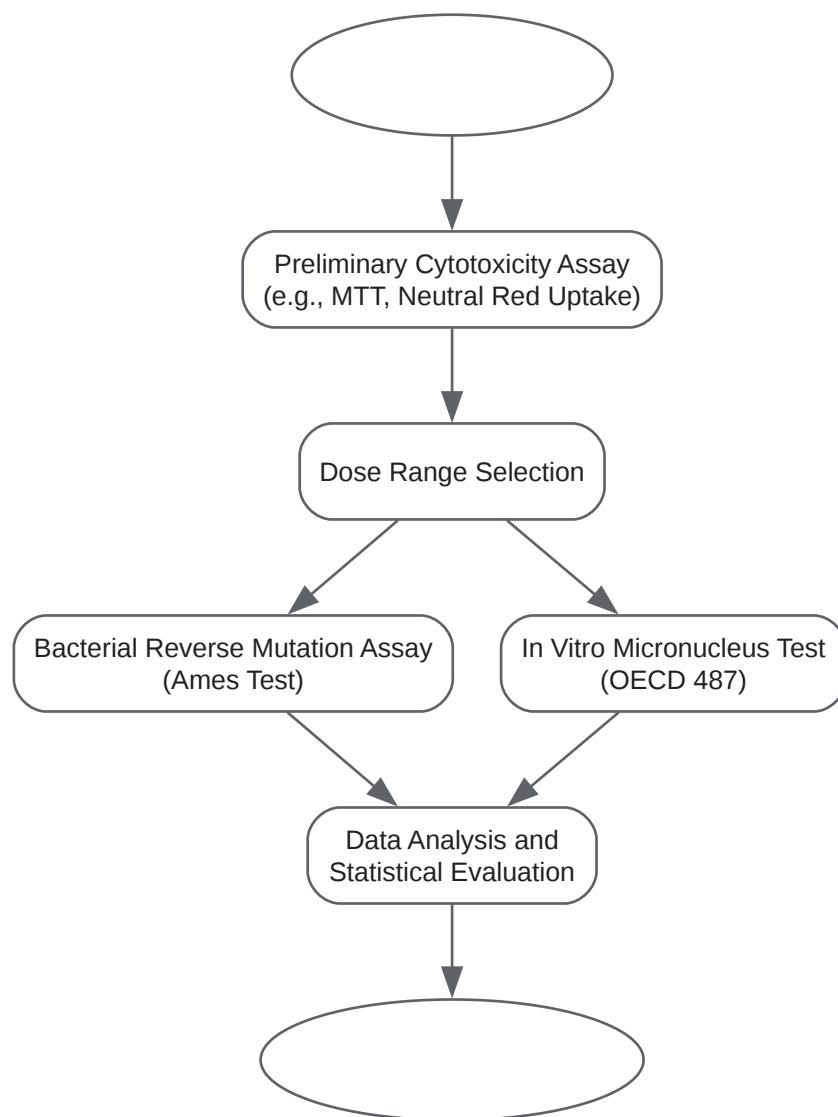


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Caption: DNA alkylation by alkyl methanesulfonates and subsequent repair pathways.

Experimental Workflow for In Vitro Genotoxicity Testing

The assessment of the genotoxic potential of a chemical compound typically follows a standardized workflow, starting with preliminary cytotoxicity assays to determine appropriate dose ranges, followed by specific genotoxicity assays such as the Ames test and the in vitro micronucleus test.



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Caption: A typical experimental workflow for in vitro genotoxicity assessment.

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